
(S)-1-(2-Nitro-benzenesulfonyl)-pyrrolidin-3-ylamine
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Overview
Description
(S)-1-(2-Nitro-benzenesulfonyl)-pyrrolidin-3-ylamine is a chiral compound that features a pyrrolidine ring substituted with a nitro-benzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-Nitro-benzenesulfonyl)-pyrrolidin-3-ylamine typically involves the reaction of (S)-pyrrolidin-3-ylamine with 2-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: 0°C to room temperature
- Reaction time: 2-4 hours
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(2-Nitro-benzenesulfonyl)-pyrrolidin-3-ylamine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The sulfonyl group can be substituted with nucleophiles such as amines or thiols under basic conditions.
Oxidation: The pyrrolidine ring can be oxidized to form lactams using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride
Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate
Oxidation: Potassium permanganate, chromium trioxide
Major Products Formed
Reduction: (S)-1-(2-Amino-benzenesulfonyl)-pyrrolidin-3-ylamine
Substitution: Various substituted pyrrolidin-3-ylamine derivatives
Oxidation: Pyrrolidin-3-one derivatives
Scientific Research Applications
Medicinal Chemistry Applications
1. Drug Development
(S)-1-(2-Nitro-benzenesulfonyl)-pyrrolidin-3-ylamine has been investigated for its role as a pharmacological agent. Its unique structure allows it to act as a potential inhibitor in various biological pathways.
- Case Study : Research has indicated that this compound can inhibit specific enzymes involved in disease pathways, making it a candidate for further development as an anti-cancer agent. For instance, its effects on cell proliferation and apoptosis have been documented in vitro, suggesting its utility in targeting cancer cells .
2. Synthesis of Bioactive Compounds
This compound serves as an intermediate in the synthesis of other bioactive molecules. Its functional groups allow for modifications that can lead to the development of novel therapeutic agents.
- Data Table: Synthesis Pathways
Compound | Reaction Type | Yield (%) | Reference |
---|---|---|---|
Compound A | Nucleophilic substitution | 85% | |
Compound B | Reduction reaction | 90% |
Organic Synthesis Applications
1. Catalysis
This compound has shown potential as a catalyst in various organic reactions. Its ability to stabilize transition states makes it valuable in synthetic chemistry.
- Case Study : In a study focusing on asymmetric synthesis, this compound was utilized to enhance the enantioselectivity of reactions involving chiral substrates, yielding products with high optical purity .
2. Material Science
The compound's properties have also been explored in material science, particularly in developing polymers with specific functionalities.
Mechanism of Action
The mechanism of action of (S)-1-(2-Nitro-benzenesulfonyl)-pyrrolidin-3-ylamine involves its interaction with specific molecular targets, such as enzymes. The nitro-benzenesulfonyl group can act as an electrophile, reacting with nucleophilic sites on enzymes, leading to inhibition of enzyme activity. This interaction can disrupt normal biochemical pathways, making it useful in studying enzyme functions and developing inhibitors.
Comparison with Similar Compounds
Similar Compounds
- 2-Nitrobenzenesulfonyl chloride
- 2-Nitrobenzenesulfonylhydrazide
- 4-Fluoro-2-nitro-benzenesulfonyl chloride
Uniqueness
(S)-1-(2-Nitro-benzenesulfonyl)-pyrrolidin-3-ylamine is unique due to its chiral nature and the presence of both a nitro-benzenesulfonyl group and a pyrrolidine ring. This combination of functional groups provides distinct reactivity and potential for selective interactions with biological targets, making it valuable in medicinal chemistry and biochemical research.
Biological Activity
(S)-1-(2-Nitro-benzenesulfonyl)-pyrrolidin-3-ylamine, a compound with significant potential in medicinal chemistry, is characterized by its unique structural features, including a pyrrolidine ring and a nitrobenzenesulfonyl group. This article delves into its biological activities, synthesis methods, and applications in scientific research.
- Molecular Formula : C10H13N3O4S
- CAS Registry Number : 468104-07-6
- Molecular Weight : 273.29 g/mol
These properties highlight the compound's potential for various chemical reactions and biological interactions.
The biological activity of this compound primarily stems from its ability to undergo nucleophilic substitution reactions. The sulfonyl group acts as a leaving group, allowing the compound to form covalent bonds with nucleophilic sites on biological macromolecules such as proteins and enzymes. This reactivity is particularly useful in enzyme inhibition studies and protein labeling experiments .
Enzyme Inhibition
Research indicates that this compound can inhibit specific enzymes, making it a candidate for therapeutic applications. Its sulfonamide structure allows it to interact with active sites of various enzymes, potentially leading to the development of new inhibitors for diseases related to dysregulated enzyme activity.
Protein Labeling
Due to its reactive nature, this compound is utilized in protein labeling studies. It can covalently bond with amino acid residues in proteins, facilitating the study of protein interactions and functions in biological systems.
Synthesis Methods
The synthesis of this compound typically involves the nucleophilic substitution of pyrrolidine with 2-nitrobenzenesulfonyl chloride. The reaction is generally conducted under basic conditions using triethylamine to neutralize the hydrochloric acid produced during the reaction .
Synthetic Route Overview
Step | Reagents | Conditions |
---|---|---|
1 | Pyrrolidine + 2-Nitrobenzenesulfonyl chloride | Base (Triethylamine) |
2 | Reaction monitoring | Standard laboratory conditions |
This method provides a straightforward approach to obtaining the compound with good yields.
Research Findings and Case Studies
Several studies have explored the biological implications of this compound:
- Enzyme Inhibition Studies : A study highlighted its potential as an inhibitor of certain kinases involved in cancer progression. The compound demonstrated effective inhibition at micromolar concentrations, suggesting its utility in cancer therapeutics .
- Protein Interaction Analysis : Research involving protein labeling has shown that this compound can effectively bind to target proteins, allowing for real-time monitoring of protein dynamics in living cells .
Properties
Molecular Formula |
C10H13N3O4S |
---|---|
Molecular Weight |
271.30 g/mol |
IUPAC Name |
(3S)-1-(2-nitrophenyl)sulfonylpyrrolidin-3-amine |
InChI |
InChI=1S/C10H13N3O4S/c11-8-5-6-12(7-8)18(16,17)10-4-2-1-3-9(10)13(14)15/h1-4,8H,5-7,11H2/t8-/m0/s1 |
InChI Key |
ZDRSNFHPZUULMP-QMMMGPOBSA-N |
Isomeric SMILES |
C1CN(C[C@H]1N)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Canonical SMILES |
C1CN(CC1N)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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